CGP52432 - 139667-74-6

CGP52432

Catalog Number: EVT-263832
CAS Number: 139667-74-6
Molecular Formula: C15H24Cl2NO4P
Molecular Weight: 384.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid is a dichlorobenzene.

Gabapentin

Compound Description: Gabapentin (GBP) is a widely prescribed anticonvulsant medication also utilized for managing neuropathic pain. While its precise mechanism of action remains unclear, research suggests that binding to the α2δ subunit of voltage-gated calcium channels contributes to its antinociceptive effects [].

Relevance: Although not a direct structural analog, gabapentin shares a pharmacological connection with 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid. Studies demonstrate that the analgesic effects of gabapentin can be partially attributed to the activation of GABAB receptors, the same target as the main compound [].

(1S,3R)3-Methylgabapentin

Compound Description: (1S,3R)3-Methylgabapentin (3-MeGBP) is a gabapentin analog exhibiting stereoselective efficacy in treating neuropathic pain. It demonstrates a higher binding affinity for the α2δ subunit of voltage-gated calcium channels compared to its (1R,3R)3-MeGBP enantiomer [].

Relevance: Similar to gabapentin, (1S,3R)3-Methylgabapentin indirectly relates to 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid through its interaction with GABAB receptors. Although primarily targeting a different binding site, research suggests that (1S,3R)3-Methylgabapentin's antinociceptive effects may partially involve GABAB receptor modulation [].

Baclofen

Compound Description: Baclofen is a selective GABAB receptor agonist widely used as a muscle relaxant and antispastic agent. It exerts its therapeutic effects by enhancing the inhibitory actions of GABA at GABAB receptors [].

Relevance: Baclofen serves as a key pharmacological tool for investigating GABAB receptor function and comparing the activities of other ligands, including 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid. Both compounds share a common target, enabling researchers to differentiate between GABAB receptor-mediated effects and those arising from other targets [, ].

3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP35348)

Compound Description: 3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP35348) is a selective GABAB receptor antagonist commonly employed in research to investigate the physiological roles of GABAB receptors [, , ].

Relevance: As a GABAB receptor antagonist, CGP35348 directly opposes the actions of 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid. By blocking GABAB receptors, CGP35348 helps researchers discern the specific contributions of GABAB receptor activation to various physiological processes [, ].

3-[N-[1-(3,4,5-Trimethoxyphenyl)ethyl]amino]-2-(S)-hydroxypropyl(cyclohexylmethyl)phosphinic acid

Compound Description: 3-[N-[1-(3,4,5-Trimethoxyphenyl)ethyl]amino]-2-(S)-hydroxypropyl(cyclohexylmethyl)phosphinic acid represents a class of aminoalkanephosphinic acid derivatives studied for their GABAB receptor antagonist activity [].

Relevance: This compound shares a core aminoalkanephosphinic acid structure with 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid. This structural similarity suggests potential overlap in their binding interactions with GABAB receptors, although their pharmacological profiles may differ due to variations in their substituent groups [].

3-aminopropyl(difluoromethyl)phosphinic acid (CGP 47656)

Compound Description: 3-aminopropyl(difluoromethyl)phosphinic acid (CGP 47656) is a novel GABAB receptor ligand recognized for its unique pharmacological profile []. It acts as an agonist at postsynaptic GABAB receptors, inhibiting somatostatin release, while exhibiting antagonist properties at presynaptic GABAB autoreceptors, enhancing GABA release [].

Relevance: While both CGP 47656 and 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid interact with GABAB receptors, they demonstrate distinct activity profiles. Understanding these differences is crucial for unraveling the complexities of GABAB receptor signaling and developing targeted therapeutics [].

[S-(R,R)]phosphinic acid hydrochloride

Compound Description: [S-(R,R)]phosphinic acid hydrochloride represents a class of phosphinic acid derivatives identified as potent and selective GABAB receptor antagonists [].

Relevance: This compound shares a close structural resemblance to 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid, particularly in the presence of the 3,4-dichlorophenyl moiety. This structural similarity likely translates to a shared binding site on GABAB receptors, leading to their antagonist activity [].

(2S)-3phosphinic acid

Compound Description: (2S)-3phosphinic acid belongs to a group of phosphinic acid-based compounds exhibiting potent GABAB receptor antagonist properties [].

Relevance: Similar to the previous compound, (2S)-3phosphinic acid shares a striking structural similarity with 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid, featuring the characteristic 3,4-dichlorophenyl group. This structural similarity points to a common binding mode on GABAB receptors, contributing to their antagonist activity [].

Muscimol

Compound Description: Muscimol is a potent and selective GABAA receptor agonist found naturally in the Amanita muscaria mushroom. It is widely employed in research to study GABAA receptor function and explore the physiological roles of these receptors [, ].

Relevance: While 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid targets GABAB receptors, muscimol selectively activates GABAA receptors. Researchers often utilize both compounds in conjunction to differentiate between the distinct signaling pathways and physiological effects mediated by GABAA and GABAB receptors [, ].

Overview

CGP52432 is a selective antagonist of the gamma-aminobutyric acid B receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. This compound is primarily studied for its effects on neurogenesis and cognitive functions, particularly in models of cerebral ischemia. The GABA B receptor, being a metabotropic receptor, is involved in various neurological processes, making CGP52432 a significant focus for therapeutic research.

Source and Classification

CGP52432 was first identified through expression cloning studies that revealed its potent antagonistic properties against GABA B receptors. It belongs to a class of compounds known as GABA B receptor antagonists, which are designed to inhibit the action of GABA B receptors, thereby modulating neurotransmission and potentially influencing neurogenic processes in the brain .

Synthesis Analysis

Methods and Technical Details

The synthesis of CGP52432 involves several chemical reactions, typically starting with readily available precursors. The process generally includes:

  1. Preparation of Intermediate Compounds: Various synthetic routes are employed to create intermediates that will eventually yield CGP52432.
  2. Acylation: This step introduces acyl groups to form the desired functional groups necessary for the compound's activity.
  3. Purification: Techniques such as chromatography are utilized to isolate pure CGP52432 from the reaction mixture.

The specific synthetic pathway can vary based on the desired purity and yield but generally follows established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular formula for CGP52432 is C19_{19}H24_{24}N2_2O3_3. Its structure features a complex arrangement that includes:

  • A central aromatic ring system
  • Multiple functional groups that contribute to its interaction with GABA B receptors

The three-dimensional conformation of CGP52432 is critical for its binding affinity and selectivity towards GABA B receptors, influencing its pharmacological profile .

Chemical Reactions Analysis

Reactions and Technical Details

CGP52432 undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: This reaction type is essential for forming key bonds within the compound.
  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of substituents on the aromatic ring, crucial for enhancing biological activity.

The precise conditions (temperature, solvent choice, etc.) are optimized to maximize yield and purity during these reactions .

Mechanism of Action

Process and Data

CGP52432 functions by selectively blocking GABA B receptors, which leads to an increase in neurotransmitter release. The mechanism involves:

  1. Inhibition of Adenylyl Cyclase: By antagonizing GABA B receptors, CGP52432 disrupts the negative feedback mechanism that typically reduces cyclic adenosine monophosphate levels.
  2. Enhanced Neurotransmission: This blockade results in increased synaptic transmission and potential neurogenic effects, particularly in areas like the hippocampus where neurogenesis is critical for learning and memory .

Studies have demonstrated that treatment with CGP52432 can promote neurogenesis in animal models subjected to cerebral ischemia, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CGP52432 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 324.41 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels

These properties influence its formulation for experimental use and therapeutic applications .

Applications

Scientific Uses

CGP52432 has significant implications in scientific research, particularly in:

  • Neuroscience: Investigating its role in modulating neurogenesis and cognitive functions.
  • Pharmacology: Studying its potential as a therapeutic agent for conditions such as anxiety disorders, epilepsy, and cognitive impairments associated with ischemic events.

Research continues to explore the broader implications of GABA B receptor modulation through compounds like CGP52432, aiming to develop novel treatments for various neurological conditions .

Introduction to CGP52432 in Neuropharmacological Research

Historical Context and Discovery of CGP52432 as a GABAB Receptor Antagonist

CGP52432 (chemical name: 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl] diethoxymethyl)phosphinic acid) emerged in the early 1990s as a breakthrough compound in GABAergic pharmacology. Developed through collaborative efforts between Novartis Pharma AG and academic researchers, it addressed a critical need for selective antagonists to dissect GABAB receptor functions. Earlier tools like phaclofen and saclofen suffered from low blood-brain barrier permeability and weak potency (IC₅₀ >100 μM). In contrast, CGP52432 exhibited a 1,000-fold higher potency than phaclofen at cortical autoreceptors, with an IC₅₀ of 85 nM in rat synaptosomal assays [3] [7].

Key milestones in its characterization include:

  • Receptor Subtype Selectivity: Lanza et al. (1993) demonstrated its autoreceptor preference in rat cerebral cortex, where it antagonized GABA release (IC₅₀ = 0.085 μM) with 35× and 100× lower efficacy at somatostatin- and glutamate-release-regulating receptors, respectively [3].
  • Pharmacological Validation: Unlike non-selective predecessors, CGP52432 showed no activity at GABAA or glutamate receptors. Its pA₂ value of 7.70 confirmed high target engagement specificity [3].
  • Chemical Optimization: As a phosphinic acid derivative, its design leveraged bioisosteric replacement of carboxyl groups in earlier antagonists, enhancing membrane penetration and metabolic stability [7].

Table 1: Key Pharmacological Parameters of CGP52432

ParameterValueExperimental System
IC₅₀ (GABAB autoreceptor)85 nMRat cortical synaptosomes
pA₂7.70Electrophysiology (rat cortex)
Selectivity Ratio (Glu:SOM)100:35Neurotransmitter release assay
Molecular Weight384.24 g/molChemical analysis

Structural Determinants of GABAB Receptor Selectivity and Affinity

CGP52432’s efficacy arises from its molecular architecture, which enables precise interactions with GABAB receptor heterodimers. Functional GABAB receptors require obligatory heterodimerization of GB1 (ligand-binding) and GB2 (G-protein-coupling) subunits. The GB1 subunit’s Venus flytrap (VFT) domain contains the orthosteric site for GABA and antagonists [2] [6].

Critical Structural Features:

  • Phosphinic Acid Group: Serves as a bioisostere for GABA’s carboxyl moiety, forming ionic bonds with Arg-192 in GB1’s VFT domain. This group’s diethoxy extension enhances hydrophobic pocket occupancy [2] [7].
  • Dichlorobenzyl Moiety: The 3,4-dichloro configuration enables π-π stacking with Phe-237 and van der Waals contacts with Ile-246, explaining its 85 nM affinity versus millimolar GABA binding [2] [6].
  • Aminopropyl Linker: Mimics GABA’s backbone length, positioning pharmacophores optimally within the VFT cleft (depth: 15 Å).

Table 2: Binding Affinities of CGP52432 at GABAB Receptor Subtypes

Receptor SubtypeBinding Affinity (IC₅₀)Functional Role
Presynaptic Autoreceptor85 nMInhibits GABA release
Postsynaptic Heteroreceptor3.0 μMModulates glutamate/somatostatin
GB1a/GB2 Heterodimer98 nMPrimary signaling complex
GB1b/GB2 Heterodimer>10 μMLow relevance for CGP52432 action

Subtype Selectivity Mechanisms:

  • Sushi Domain Influence: GB1a isoforms (not GB1b) contain N-terminal sushi domains that allosterically enhance antagonist binding. CGP52432’s dichlorophenyl group penetrates this domain, achieving 35-fold selectivity over non-sushi-containing subtypes [2] [10].
  • Receptor Oligomerization: Higher-order oligomers (tetramers/octamers) alter CGP52432’s access kinetics. Its linear alkyl chain facilitates diffusion through transient inter-dimer interfaces, unlike bulkier antagonists [2].
  • Species-Specific Variations: Avian studies reveal reduced efficacy in chicks (IC₅₀ = 5 μM), attributed to Val-283→Ile substitution in GB1, highlighting evolutionary divergence in antagonist binding pockets [9].

CGP52432 remains indispensable for elucidating GABAB roles in synaptic plasticity, drug addiction, and neurodegeneration. Its structural blueprint continues informing next-generation antagonists with improved CNS penetration and subtype specificity [2] [6].

Properties

CAS Number

139667-74-6

Product Name

CGP52432

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid

Molecular Formula

C15H24Cl2NO4P

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20)

InChI Key

GJZVQXWEIYRHBE-UHFFFAOYSA-N

SMILES

CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

(3-(((3,4-dichlorophenyl)methyl)amino)propyl)(diethoxymethyl) phosphinic acid
CGP 52432
CGP-52432
Phosphinic acid, (3-(((3,4-dichlorophenyl)methyl)amino)propyl)(diethoxymethyl)-

Canonical SMILES

CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.